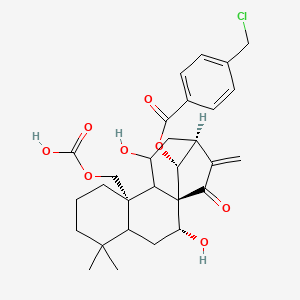
Antiproliferative agent-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative Agent-4 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound is designed to target rapidly dividing cells, thereby preventing the growth and spread of tumors. Its unique structure and mechanism of action distinguish it from other antiproliferative agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-4 typically involves multiple steps, starting with the preparation of the core structure. This may include the use of various organic reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative Agent-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. These products can include various derivatives with modified biological activity.
Scientific Research Applications
Antiproliferative Agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of Antiproliferative Agent-4 involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins involved in cell proliferation and survival. By binding to these targets, this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. Key pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
Comparison with Similar Compounds
Estramustine: A hybrid molecule with antiproliferative activity, used in the treatment of prostate cancer.
CUDC-101: A multi-targeted inhibitor with activity against histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2.
CBLC-137: A compound in clinical trials with potential anticancer activity.
Uniqueness of Antiproliferative Agent-4: this compound stands out due to its unique structure and specific mechanism of action. Unlike other compounds that may target a single pathway, this compound has the ability to modulate multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
Properties
Molecular Formula |
C29H35ClO8 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
[(1R,2R,9S,11S,13S,16R)-9-(carboxyoxymethyl)-2,11-dihydroxy-5,5-dimethyl-14-methylidene-15-oxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C29H35ClO8/c1-15-18-11-19(31)22-28(14-37-26(35)36)10-4-9-27(2,3)20(28)12-21(32)29(22,23(15)33)24(18)38-25(34)17-7-5-16(13-30)6-8-17/h5-8,18-22,24,31-32H,1,4,9-14H2,2-3H3,(H,35,36)/t18-,19-,20?,21+,22?,24+,28-,29+/m0/s1 |
InChI Key |
GHRRDCNXRKXJLG-UYHNZHPSSA-N |
Isomeric SMILES |
CC1(CCC[C@@]2(C1C[C@H]([C@]34C2[C@H](C[C@H]([C@H]3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2C(CC(C3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


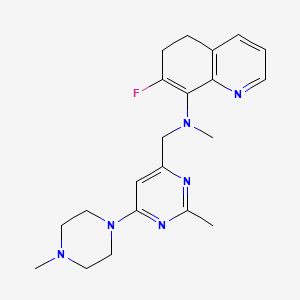
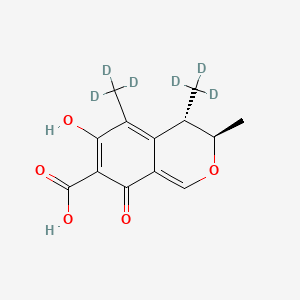
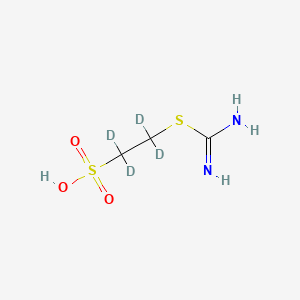
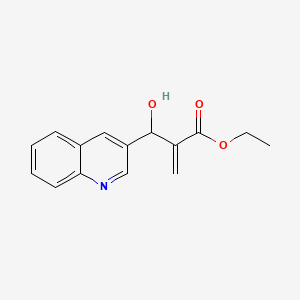

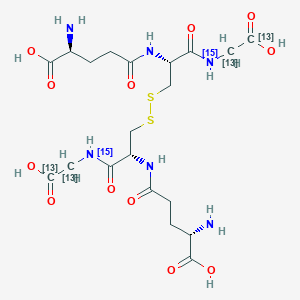
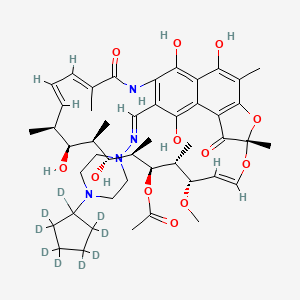
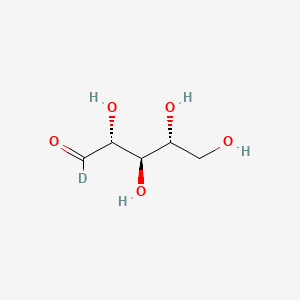
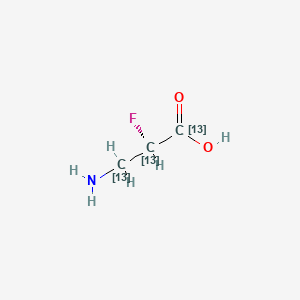
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
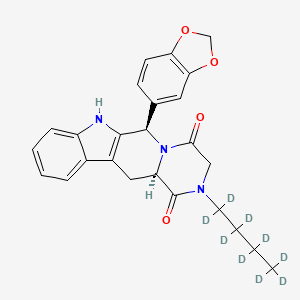
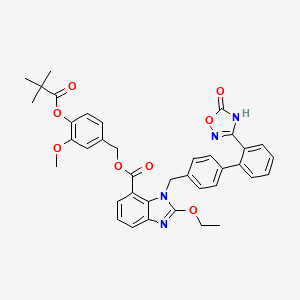
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

